An In-depth Technical Guide to the Chemical Properties of Bis-Lactones
An In-depth Technical Guide to the Chemical Properties of Bis-Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of bis-lactones, a diverse class of organic compounds characterized by the presence of two lactone rings. This document details their reactivity, stability, and spectroscopic characteristics, with a focus on their relevance in polymer chemistry and drug development. Experimental protocols for key analytical techniques are provided, and relevant biological pathways are illustrated.
Core Chemical Properties of Bis-Lactones
Bis-lactones exhibit a wide range of chemical properties that are largely dictated by their structural features, including ring size, substitution patterns, and the nature of the linkage between the two lactone moieties.
Reactivity
The reactivity of bis-lactones is centered around the electrophilic nature of the carbonyl carbon in the lactone ring, making them susceptible to nucleophilic attack. This reactivity is significantly influenced by ring strain, substituents, and stereochemistry.
A notable example of enhanced reactivity is observed in spiro bis(γ-exomethylene γ-lactones)[1]. The presence of γ-exomethylene groups and the spiro structure greatly increases the reactivity of the lactone rings towards ring-opening[1][2][3]. This heightened reactivity is attributed to the better leaving group character of the enol formed upon nucleophilic attack[1]. Such bis-lactones readily react with a variety of nucleophiles, including diols, dithiols, and diamines, even under mild conditions, making them valuable monomers for step-growth polymerization[1][2][4].
The reaction with nucleophiles can sometimes lead to interesting intramolecular rearrangements. For instance, the reaction of a spiro bis(γ-exomethylene γ-lactone) with diols can involve a trans-lactonization process following the initial ring-opening[2]. However, this specific rearrangement is not observed with thiol nucleophiles[1].
Bicyclic lactones also exhibit unique reactivity. For example, 8-substituted 2,7-dioxabicyclo[3.2.1]octanones can be converted to 6-substituted-2,8-dioxabicyclo[3.3.0]octanones under both acidic and basic conditions[5]. Furthermore, these bicyclic systems can react with primary amines to form substituted pyrroles[5].
Stability
The stability of bis-lactones is a critical factor, particularly for their application in biological systems and as monomers for polymerization.
Hydrolytic Stability: Lactone rings are susceptible to hydrolysis, a reaction that is typically catalyzed by acid or base[6][7]. The rate of hydrolysis is dependent on the ring size, with smaller, more strained rings like β-lactones being more prone to hydrolysis than the more stable γ- and δ-lactones[8]. The pH of the environment plays a crucial role; for instance, the lactone form of camptothecin and its derivatives is favored in acidic conditions, while the inactive carboxylate form predominates at physiological pH[9]. Strategies to improve the metabolic stability of lactones, such as the introduction of fluorine atoms, have been explored to enhance their in vivo potency[10].
Thermal Stability: The thermal stability of bis-lactones and their resulting polymers is an important consideration for material applications. For polymers derived from spiro bis(γ-exomethylene γ-lactones), decomposition temperatures at 10% weight loss typically range from 200 to 220 °C for polyesters, with slightly higher stabilities observed for polymers derived from dithiols[4]. However, some lactones can exhibit early degradation and general thermal instability, which can limit their application as phase change materials[11].
Spectroscopic Characterization
The structural elucidation of bis-lactones relies heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for characterizing the structure of bis-lactones.
-
¹H NMR: Provides information about the proton environment, including chemical shifts, coupling constants, and integration. The chemical shifts of protons adjacent to the carbonyl group and the oxygen atom of the lactone ring are particularly diagnostic. For example, in bisnorcholanic lactones, the signals for H-16 (part of the lactone moiety) are shifted downfield[12].
-
¹³C NMR: Reveals the number and type of carbon atoms. The carbonyl carbon of the lactone typically appears in the range of 170-180 ppm.
-
¹⁷O NMR: The chemical shifts of both the carbonyl and ether oxygens in lactones are sensitive to structural changes, including ring size and conjugation, providing a direct probe of the electronic environment of the oxygen atoms[13].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups in bis-lactones. The most prominent absorption is the carbonyl (C=O) stretching vibration, which is sensitive to the ring size of the lactone. Saturated γ-lactones (five-membered rings) typically show a C=O stretch at higher frequencies (1795-1760 cm⁻¹) compared to δ-lactones (six-membered rings) and open-chain esters.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of bis-lactones, which aids in their structural confirmation. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Spiro Bis(γ-exomethylene γ-lactone) (γSL)
| Proton | Chemical Shift (ppm) |
| =CH₂ | 4.5 - 5.0 |
Data extracted from studies on a specific spiro bis(γ-exomethylene γ-lactone)[1][3].
Table 2: Thermal Properties of Polymers Derived from a Spiro Bis(γ-exomethylene γ-lactone)
| Polymer Type | Decomposition Temperature (Td10, °C) | Glass Transition Temperature (Tg, °C) |
| Polyesters | 200 - 220 | -11.1 to 1.8 |
| Poly(spiro bis(β-thioether lactone))s | Slightly higher than polyesters | 4.5 to 15.7 |
| Poly(spiro bis(β-hydroxy-lactame)) | - | 43.3 |
Data represents a range for different co-monomers[4].
Biological Activity and Signaling Pathways
While bis-lactones are not typically considered primary signaling molecules, many exhibit significant biological activity, often through the inhibition of enzymes or modulation of key signaling pathways. Their ability to act as alkylating agents is fundamental to many of their biological effects[14].
Anticancer Activity
Several natural and synthetic lactones and bis-lactones have demonstrated potent anticancer activities[15][16][17]. Their mechanisms of action often involve the induction of apoptosis and the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and migration.
For example, the sesquiterpene lactone Britannin has been shown to reduce cancer cell proliferation by modulating multiple signaling pathways, including:
-
NF-κB Pathway: Inhibition of this pathway is a common mechanism for the anti-inflammatory and anticancer effects of many sesquiterpene lactones[18][19].
-
Keap1/Nrf2 Pathway: Britannin can covalently bind to Keap1, leading to the activation of the Nrf2 pathway, which is involved in the cellular response to oxidative stress[18][19].
-
HIF-1α Pathway: This pathway is crucial for tumor adaptation to hypoxic conditions. Britannin can downregulate HIF-1α, leading to a decrease in the expression of its target genes, including the immune checkpoint protein PD-L1[18][19].
The following diagram illustrates the modulation of the HIF-1α pathway by Britannin.
Enzyme Inhibition
The strained ring of some lactones, particularly β-lactones, makes them effective inhibitors of various enzymes, especially serine hydrolases[20][21]. The lactone acts as an electrophilic "warhead" that acylates a nucleophilic residue (e.g., serine) in the enzyme's active site, leading to irreversible inhibition. This property has been exploited in the development of therapeutic agents, such as the proteasome inhibitor Marizomib (Salinosporamide A), a β-lactone with potent anticancer activity[16][17].
Experimental Protocols
Synthesis of a Spiro Bis(γ-exomethylene γ-lactone)
The following diagram outlines a general synthetic workflow for a spiro bis(γ-exomethylene γ-lactone) starting from malonic acid.
Protocol for Quantitative ¹H NMR Analysis
This protocol provides a general method for the quantitative analysis of bis-lactones.
-
Sample Preparation:
-
Accurately weigh a known amount of the bis-lactone sample (e.g., 5-10 mg).
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals, be stable, and not react with the sample.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.
-
Transfer an accurately measured volume of the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) between scans to allow for complete relaxation of all protons. This is typically set to 5 times the longest T₁ relaxation time of the protons of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping peak of the bis-lactone and a peak of the internal standard.
-
Calculate the concentration or purity of the bis-lactone using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
analyte = bis-lactone
-
Protocol for HPLC-MS Analysis
This protocol outlines a general approach for the analysis of bis-lactones by HPLC-MS.
-
Sample Preparation:
-
Prepare a stock solution of the bis-lactone in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For samples from biological matrices, perform a liquid-liquid or solid-phase extraction to remove interfering substances. A common procedure involves extraction with ethyl acetate, followed by evaporation of the solvent and reconstitution in the mobile phase[22][23].
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.
-
Analysis Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Data Analysis: Identify the bis-lactone based on its retention time and mass-to-charge ratio (m/z). Quantify the analyte by constructing a calibration curve from the peak areas of the standards.
-
This guide provides a foundational understanding of the chemical properties of bis-lactones. Further in-depth investigation into specific subclasses of these versatile molecules will undoubtedly continue to reveal novel properties and applications in science and technology.
References
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- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Lactones: generic inhibitors of enzymes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 22. benchchem.com [benchchem.com]
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